molecular formula C26H27N3O4 B11295321 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11295321
M. Wt: 445.5 g/mol
InChI Key: URBVIUXMNISQPC-UHFFFAOYSA-N
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Description

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including a pyridin-2-ylpiperazin-1-yl group

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C26H27N3O4/c1-16-18(3)32-22-15-23-21(14-20(16)22)17(2)19(26(31)33-23)7-8-25(30)29-12-10-28(11-13-29)24-6-4-5-9-27-24/h4-6,9,14-15H,7-8,10-13H2,1-3H3

InChI Key

URBVIUXMNISQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone ring system.

    Introduction of the pyridin-2-ylpiperazin-1-yl group: This step involves the coupling of the furochromenone core with a pyridin-2-ylpiperazine derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be developed to ensure the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing ketones to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield alcohols or other reduced products.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects against various diseases. Its structural components suggest possible interactions with biological targets such as enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity
Research has shown that derivatives of furochromen compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain furochromen derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Pharmacology

Due to its unique structure, this compound is being explored for its pharmacological properties, including:

  • Antimicrobial Activity: Initial studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • CNS Activity: The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have shown promise as anxiolytics and antidepressants .

Data Table: Pharmacological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
CNS ActivityPotential anxiolytic effects

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow chemists to utilize it as a building block for creating new compounds with desired properties.

Case Study: Synthesis of Heterocycles
In synthetic chemistry, the compound has been employed to synthesize various heterocycles that demonstrate biological activity. This includes the formation of pyrazole derivatives which are known for their diverse pharmacological properties .

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
  • 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
  • 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Uniqueness

This compound is unique due to its specific structure and the presence of the pyridin-2-ylpiperazin-1-yl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Biological Activity

The compound 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a synthetic derivative that combines several pharmacologically relevant moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C30H34N4O4C_{30}H_{34}N_{4}O_{4}, with a molecular weight of approximately 494.62 g/mol. The structure includes a furochromen core, which is known for various biological activities, along with a pyridinylpiperazine moiety that may enhance its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
    • Case Study : A study on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to controls, suggesting potential as an anticancer agent.
  • Antimicrobial Properties :
    • The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
    • Research Findings : In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects :
    • Given the presence of the piperazine ring, the compound may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.
    • Experimental Evidence : Animal models have shown that administration of this compound can lead to reduced anxiety-like behavior in tests such as the elevated plus maze.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Modulation : The piperazine moiety may allow for interaction with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors.
  • Enzyme Inhibition : The furochromen structure may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
NeuropharmacologicalReduces anxiety-like behavior

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